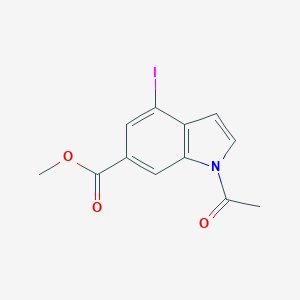![molecular formula C24H17N5O2 B283064 3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283064.png)
3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of triazolo-triazine derivatives and has shown promising results as an anticancer agent, antimicrobial agent, and antiviral agent. In
Mecanismo De Acción
The mechanism of action of 3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one varies depending on its application. In cancer research, this compound works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It does this by inhibiting the activity of various enzymes and proteins involved in these processes. In antimicrobial research, this compound works by disrupting the cell membrane and inhibiting the synthesis of nucleic acids. It does this by binding to specific targets within the bacterial or fungal cell. In antiviral research, this compound works by inhibiting viral replication and entry into host cells. It does this by inhibiting the activity of specific viral enzymes and proteins.
Biochemical and Physiological Effects
3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. It has also been shown to inhibit the activity of various enzymes and proteins involved in these processes. In antimicrobial research, this compound has been shown to disrupt the cell membrane and inhibit the synthesis of nucleic acids. It has also been shown to bind to specific targets within the bacterial or fungal cell. In antiviral research, this compound has been shown to inhibit viral replication and entry into host cells. It has also been shown to inhibit the activity of specific viral enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one in lab experiments include its high potency, selectivity, and low toxicity. It has been shown to exhibit potent activity against various cancer cell lines, bacteria, fungi, and viruses. It also has a high selectivity for its targets, meaning that it does not affect healthy cells or tissues. Additionally, it has a low toxicity profile, making it a viable option for use in humans.
The limitations of using 3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one in lab experiments include its limited solubility and stability. This compound has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, it has limited stability in certain conditions, which can affect its potency and selectivity.
Direcciones Futuras
There are several future directions for the research and development of 3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one. One potential direction is to optimize the synthesis method for higher yield and purity. This would allow for larger-scale production and lower costs. Another potential direction is to explore the use of this compound in combination with other drugs or therapies. This could enhance its potency and selectivity and improve its effectiveness in treating various diseases. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of this compound. This could lead to the development of more targeted and effective treatments for cancer, bacterial infections, fungal infections, and viral infections.
Métodos De Síntesis
The synthesis of 3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one involves the reaction of 6-amino-1,3-dimethyluracil with benzoyl chloride in the presence of sodium hydroxide. The resulting product is then reacted with benzyl bromide in the presence of potassium carbonate to yield the final product. The synthesis of this compound has been optimized for high yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one has been extensively studied for its potential applications in the field of medicine. It has shown promising results as an anticancer agent, antimicrobial agent, and antiviral agent. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It works by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. In antimicrobial research, this compound has been shown to exhibit potent antibacterial and antifungal activity against various strains of bacteria and fungi. It works by disrupting the cell membrane and inhibiting the synthesis of nucleic acids. In antiviral research, this compound has been shown to exhibit potent activity against various strains of viruses, including herpes simplex virus and human immunodeficiency virus. It works by inhibiting viral replication and entry into host cells.
Propiedades
Fórmula molecular |
C24H17N5O2 |
|---|---|
Peso molecular |
407.4 g/mol |
Nombre IUPAC |
3-benzoyl-6-benzyl-1-phenyl-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5-one |
InChI |
InChI=1S/C24H17N5O2/c30-21(18-12-6-2-7-13-18)22-27-29(19-14-8-3-9-15-19)24-26-25-20(23(31)28(22)24)16-17-10-4-1-5-11-17/h1-15H,16H2 |
Clave InChI |
BDEWGISJDKYNEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)CC2=NN=C3N(N=C(N3C2=O)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,6-dimethylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one](/img/structure/B282981.png)
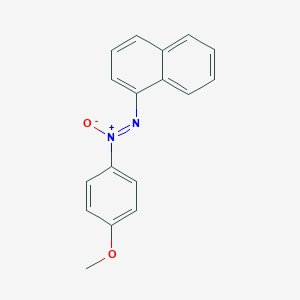
![(2E)-2-[(4-fluorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B282985.png)
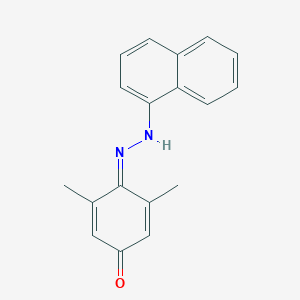
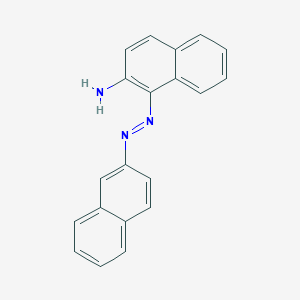
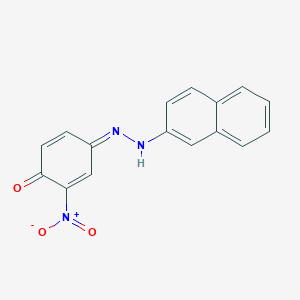
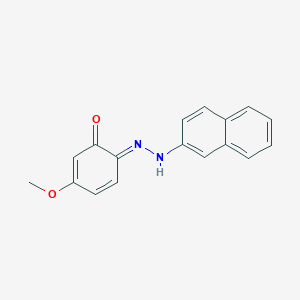
![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)


![1-[(2-Chloro-5-methylanilino)sulfanyl]-2,4-dinitrobenzene](/img/structure/B282996.png)
![1-Chloro-4-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B282997.png)
![4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B283001.png)
